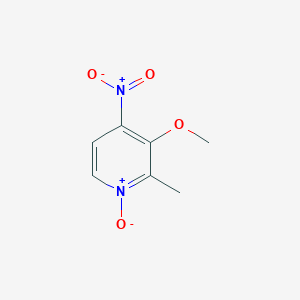

3-Methoxy-2-methyl-4-nitropyridine 1-oxide

Description

Overview of Pyridine (B92270) N-Oxides: Historical Significance and Synthetic Utility in Organic Synthesis

First described by Jakob Meisenheimer in the 1920s, pyridine N-oxides have evolved from chemical curiosities into indispensable tools for synthetic chemists. chemicalbook.comgoogleapis.com Their hygroscopic, colorless solid nature belies a rich and varied reactivity. googleapis.com The N-oxide functional group renders the pyridine ring more susceptible to both electrophilic and nucleophilic attack, a duality not observed in the parent pyridine molecule. ontosight.aiscispace.com This enhanced reactivity has cemented their role as versatile synthetic intermediates for producing substituted pyridines, which are core structures in many pharmaceuticals, agrochemicals, and materials. ontosight.aiscispace.com

Pyridine N-oxides serve as precursors for a wide array of functionalized pyridines. For instance, they facilitate the introduction of substituents at the 2- and 4-positions of the pyridine ring. googleapis.com The N-oxide group can be readily removed through deoxygenation reactions, using reagents like zinc dust or through catalytic hydrogenolysis, making it an excellent activating and directing group that can be easily cleaved once its synthetic purpose is served. googleapis.comontosight.ai Furthermore, their utility extends to acting as mild, nucleophilic oxidants, ligands for metal complexes, and precursors to N-oxypyridinium salts which can generate radicals under photocatalytic conditions. lookchem.comresearchgate.net

| Property | Pyridine | Pyridine N-Oxide | Reference |

|---|---|---|---|

| Basicity (pKa of conjugate acid) | 5.2 | 0.79 - 0.8 | chemicalbook.comgoogleapis.com |

| Dipole Moment (D) | 2.03 D | 4.24 - 4.37 D | chemicalbook.comguidechem.com |

| Reactivity towards Electrophiles | Deactivated ring, substitution at C3 | Activated ring, substitution at C4 | googleapis.comguidechem.com |

| Reactivity towards Nucleophiles | Unreactive unless activated | Activated ring, substitution at C2 and C4 | chemicalbook.comontosight.ai |

The reactivity of pyridine N-oxide is fundamentally governed by the electronic nature of the N-O bond. The oxygen atom can donate electron density into the ring via resonance, increasing the electron density at the 2-, 4-, and 6-positions. orgsyn.orggoogle.com This makes these positions nucleophilic and susceptible to electrophilic attack. google.com Consequently, electrophilic substitution reactions, such as nitration, preferentially occur at the 4-position. guidechem.comguidechem.com

Conversely, the nitrogen atom bears a formal positive charge, which, coupled with the electronegativity of the oxygen atom, withdraws electron density from the ring by induction. This inductive effect makes the 2- and 4-positions electron-deficient and thus highly susceptible to attack by nucleophiles. chemicalbook.comgoogle.com This dual reactivity is a hallmark of pyridine N-oxides, allowing them to react with a broader range of reagents than pyridine itself. ontosight.ailookchem.com Common reactions include chlorination at the 2- and 4-positions using phosphorus oxychloride, as well as palladium-catalyzed direct arylation and amination reactions, which typically show high regioselectivity for the 2-position. googleapis.comontosight.aiscispace.com

The electronic influence of the N-oxide group is best understood through its resonance structures. orgsyn.org The delocalization of the negative charge from the oxygen atom onto the carbon atoms at the ortho (2,6) and para (4) positions enriches these sites with electron density. orgsyn.org This resonance effect is responsible for the activation of the ring towards electrophilic substitution at the 4-position. guidechem.com Simultaneously, the strong inductive electron withdrawal by the positively charged nitrogen atom creates electron-deficient centers at the same 2- and 4-positions, priming them for nucleophilic attack. ontosight.ailookchem.com This push-pull electronic character allows pyridine N-oxides to stabilize both electron-donating and electron-withdrawing substituents, making them exceptionally versatile platforms in organic synthesis. chemicalbook.com

Structural Characteristics and Functional Group Considerations of 3-Methoxy-2-methyl-4-nitropyridine 1-oxide

The specific reactivity and properties of this compound are a direct consequence of the interplay between the N-oxide group and the three substituents on the pyridine ring: a methoxy (B1213986) group at C3, a methyl group at C2, and a nitro group at C4.

The substituents on the pyridine N-oxide ring each exert distinct electronic effects that collectively modulate the molecule's reactivity. The nature and position of these groups are critical in directing chemical transformations.

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group significantly influences the electronic distribution of the pyridine N-oxide ring. Its presence, particularly at the 4-position, enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack. guidechem.com The nitro group in 4-nitropyridine (B72724) N-oxide is known to be readily replaced by various nucleophiles, providing a powerful method for introducing diverse functionalities at the 4-position. guidechem.com

Methyl Group (-CH₃): The methyl group is an electron-donating group through an inductive effect. In substituted 4-nitropyridine N-oxides, methyl groups can modify the electronic interaction between the N-oxide and the nitro group, primarily through steric and electronic effects. Its position at C2 can influence the regioselectivity of certain reactions.

| Substituent | Position | Primary Electronic Effect | Influence on Reactivity | Reference |

|---|---|---|---|---|

| Nitro (-NO₂) | 4 | Strongly Electron-Withdrawing (-I, -M) | Activates C4 for nucleophilic substitution; deactivates ring for electrophilic substitution. | guidechem.com |

| Methyl (-CH₃) | 2 | Electron-Donating (+I) | Increases electron density in the ring; can provide steric hindrance. | |

| Methoxy (-OCH₃) | 3 | Electron-Donating (+M > -I) | Increases electron density in the ring, particularly at ortho and para positions. |

The relative positions of substituents on the nitropyridine N-oxide scaffold are crucial in determining the molecule's chemical behavior and properties. For instance, the nitration of substituted pyridine N-oxides almost invariably introduces the nitro group into the 4-position, a testament to the strong directing effect of the N-oxide moiety. guidechem.com

In the case of this compound, the placement of the nitro group at the 4-position is particularly significant. This position is highly activated for nucleophilic aromatic substitution (SNAr) reactions. guidechem.com The strong electron-withdrawing nature of the nitro group, combined with the ability of the N-oxide to stabilize the negative charge in the Meisenheimer intermediate, facilitates the displacement of the nitro group by a wide range of nucleophiles. This reactivity is a key feature exploited in the synthesis of more complex molecules. The positions of the methyl and methoxy groups further fine-tune this reactivity through steric hindrance and secondary electronic effects.

Scope and Rationale for Dedicated Chemical Research on this compound

Dedicated research into this compound is primarily driven by its utility as a key intermediate in the synthesis of high-value pharmaceutical compounds. Specifically, substituted pyridine N-oxides are foundational building blocks for proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related gastrointestinal disorders.

The synthesis of omeprazole (B731), a prominent PPI, often involves intermediates that are structurally analogous to this compound. guidechem.com Patent literature describes synthetic routes starting from substituted pyridine N-oxides, such as 3,5-dimethyl-4-nitropyridine-N-oxide, which undergo a nucleophilic substitution reaction where the 4-nitro group is replaced by a methoxy group. This transformation is a critical step in constructing the final drug molecule. The subject compound, already possessing the 4-nitro and 3-methoxy groups, represents a strategic precursor in similar synthetic schemes. The 4-nitro group serves as an excellent leaving group to be replaced by another functional group, or the N-oxide can be used to facilitate further functionalization at the 2-methyl position before deoxygenation. Its structural features make it a valuable synthon for building the substituted pyridine core of omeprazole, pantoprazole, and related drugs. lookchem.comguidechem.com Therefore, research focused on the efficient synthesis and reactivity of this compound is directly linked to improving the manufacturing processes of these important medicines.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-methyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-5-7(13-2)6(9(11)12)3-4-8(5)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOYOMYYDAWZBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=CC(=C1OC)[N+](=O)[O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 3 Methoxy 2 Methyl 4 Nitropyridine 1 Oxide and Precursors

Direct N-Oxidation Approaches to the Pyridine (B92270) Ring

The conversion of a pyridine to its corresponding N-oxide is a fundamental step in the synthesis of many functionalized pyridine derivatives. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain electrophilic and nucleophilic substitution reactions. scripps.edu The N-oxide group enhances the reactivity of the ring, particularly at the 2- and 4-positions. scripps.edugoogle.com

Reagents and Reaction Conditions for N-Oxidation

A variety of oxidizing agents have been employed for the N-oxidation of pyridine and its derivatives. mdpi.com Common reagents include hydrogen peroxide in acetic acid, peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), and metal-catalyzed oxidations. mdpi.comsemanticscholar.org For instance, 3-methylpyridine-1-oxide can be prepared by oxidizing 3-methylpyridine (B133936) with hydrogen peroxide in glacial acetic acid. patsnap.com The choice of reagent and reaction conditions can be critical to achieving high yields and avoiding side reactions.

The use of hydrogen peroxide is a common and effective method. For example, the N-oxidation of 4-chloro-3-methoxy-2-methylpyridine (B28138) has been successfully achieved using hydrogen peroxide in the presence of a phosphotungstic acid catalyst. google.comprepchem.com This reaction is typically carried out at elevated temperatures, for instance, by adding 35% hydrogen peroxide to the pyridine derivative at around 85-90°C and maintaining the temperature for several hours. google.comprepchem.com

Another widely used reagent is m-CPBA. While effective, a common issue with m-CPBA is the removal of the m-chlorobenzoic acid byproduct, which can complicate purification and reduce isolated yields. scispace.com

Table 1: Common Reagents for N-Oxidation of Pyridines

| Reagent | Typical Conditions | Reference |

| Hydrogen Peroxide / Acetic Acid | 70-80°C | patsnap.com |

| Hydrogen Peroxide / Phosphotungstic Acid | 85-90°C | google.comprepchem.com |

| m-Chloroperoxybenzoic acid (m-CPBA) | Mild conditions | semanticscholar.org |

| Methyltrioxorhenium (MTO) / Hydrogen Peroxide | Catalytic MTO | mdpi.comscispace.com |

Optimization Strategies for Yield and Selectivity

For substrates that are sensitive or prone to side reactions, milder conditions are preferable. The use of catalytic systems like methyltrioxorhenium (MTO) with hydrogen peroxide can be highly efficient for unhindered pyridines, though it may be less effective for pyridines with bulky substituents in the 2-position. scispace.com The choice of solvent can also influence the reaction outcome.

Furthermore, post-reaction workup is an important consideration. For example, after oxidation with hydrogen peroxide, the excess reagent is often decomposed, and the pH is adjusted to facilitate the extraction of the N-oxide product. google.comprepchem.com

Nitration of Pyridine N-Oxide Scaffolds

The introduction of a nitro group onto the pyridine N-oxide ring is a key step in the synthesis of the target compound. The N-oxide group directs electrophilic substitution to the 4-position of the pyridine ring. google.com

Regioselective Nitration Protocols for 4-Nitropyridine (B72724) N-Oxides

The nitration of pyridine N-oxide and its substituted derivatives typically yields the 4-nitro product with high regioselectivity. semanticscholar.orggoogle.comresearchgate.net A standard method for this transformation involves the use of a nitrating mixture, which is a combination of fuming nitric acid and concentrated sulfuric acid. patsnap.comprepchem.com

For example, 3-methyl-4-nitropyridine-1-oxide is prepared by the nitration of 3-methylpyridine-1-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid. patsnap.com The reaction is often initiated at a low temperature, and then the temperature is carefully raised to 95-100°C. patsnap.com The reaction can be vigorous and may require cooling to control the temperature. patsnap.com The presence of substituents on the pyridine N-oxide ring, such as a methyl or ethoxy group, generally does not alter the course of the nitration, with the nitro group still being introduced at the 4-position. google.com

Table 2: Conditions for Nitration of Substituted Pyridine N-Oxides

| Starting Material | Nitrating Agent | Temperature | Product | Reference |

| 3-Methylpyridine-1-oxide | Fuming HNO₃ / H₂SO₄ | 95-105°C | 3-Methyl-4-nitropyridine-1-oxide | patsnap.com |

| Pyridine-N-oxide | Fuming HNO₃ / H₂SO₄ | 125-130°C | 4-Nitropyridine-N-oxide | prepchem.com |

| 2-Ethoxy-pyridine-N-oxide | Fuming HNO₃ / H₂SO₄ | - | 2-Ethoxy-4-nitropyridine-N-oxide | google.com |

Mechanistic Aspects of Nitro Group Introduction on Pyridine N-Oxides

The high regioselectivity for the introduction of the nitro group at the 4-position of the pyridine N-oxide ring is a result of the electronic properties of the N-oxide group. The N-oxide oxygen atom is electron-donating through resonance, which increases the electron density at the 2- and 4-positions of the ring, making them more susceptible to electrophilic attack. However, the nitration occurs exclusively at the 4-position. google.com

The mechanism of nitration is believed to proceed through an electrophilic aromatic substitution pathway. The nitronium ion (NO₂⁺), generated from the mixture of nitric and sulfuric acids, acts as the electrophile. The preference for substitution at the 4-position over the 2- and 6-positions has been explained by a proposed push-pull mechanism involving intermolecular induction. This model suggests that only the resonance structure with a negative charge at the C-4 position is significantly populated and reactive towards the electrophile. semanticscholar.orgresearchgate.net

Introduction and Functionalization of Methoxy (B1213986) and Methyl Groups

The synthesis of the target molecule requires the presence of a methoxy group at the 3-position and a methyl group at the 2-position. These groups can be introduced at various stages of the synthetic sequence. A common strategy involves the synthesis of a substituted pyridine precursor which is then subjected to N-oxidation and nitration.

One synthetic route to a related precursor, 4-chloro-3-methoxy-2-methylpyridine, starts from maltol. The synthesis involves methylation, followed by ammonification and chlorination to yield 4-chloro-3-methoxy-2-methylpyridine. prepchem.com This intermediate can then be oxidized to the corresponding N-oxide. prepchem.com

The introduction of a methoxy group can also be achieved through nucleophilic substitution of a suitable leaving group, such as a chloro group, by a methoxide (B1231860) source like sodium methoxide. nih.govgoogle.com For example, 2-methoxypyridine (B126380) can be prepared by the reaction of 2-chloropyridine (B119429) with methanol (B129727). nih.gov

The methyl group can be introduced through various methods as well. For instance, α-methylation of pyridines can be achieved using methanol or formaldehyde (B43269) in the presence of a catalyst. mdpi.com Another approach involves the reaction of 2-chloro-3-nitropyridines with a malonic ester anion followed by decarboxylation to yield 2-methyl-3-nitropyridines. The synthesis of 3-methoxy-2-methylpyridine (B1587472) itself has been reported via the deoxygenation of 3-methoxy-2-methylpyridine 1-oxide using phosphorus trichloride.

Strategies for Methoxy Group Incorporation

The introduction of a methoxy group onto a pyridine ring can be achieved through several methods, primarily involving nucleophilic substitution of a suitable leaving group or by direct C-H functionalization.

One common strategy involves the reaction of a pyridine derivative bearing a good leaving group, such as a halogen, with sodium methoxide. researchgate.netresearchgate.net For instance, 2-chloropyridine can be converted to 2-methoxypyridine by treatment with sodium methoxide in refluxing methanol. researchgate.net This approach is particularly effective when the leaving group is at the 2- or 4-position of the pyridine ring, which are activated towards nucleophilic attack. The presence of an N-oxide group further activates the ring for such substitutions. researchgate.net

Another method for methoxy group incorporation is the methylation of a corresponding hydroxypyridine derivative. For example, 3-hydroxy-4-methyl-2-nitropyridine can be treated with a methylating agent like methyl iodide in the presence of a base such as cesium carbonate to yield 3-methoxy-4-methyl-2-nitropyridine.

The following table summarizes common methods for methoxy group incorporation in pyridine synthesis:

| Method | Reagents | Substrate Example | Product Example | Typical Conditions |

| Nucleophilic Substitution | Sodium methoxide (NaOMe) | 2-Chloropyridine | 2-Methoxypyridine | Refluxing methanol |

| Williamson Ether Synthesis | Methyl iodide (CH₃I), Base (e.g., Cs₂CO₃) | 3-Hydroxypyridine (B118123) derivative | 3-Methoxypyridine derivative | Room temperature, DMF |

| Palladium-catalyzed C-O coupling | Methanol, Palladium catalyst | Halogenated pyridine | Methoxypyridine | Varies with catalyst system |

Methods for Methyl Group Installation

The installation of a methyl group onto a pyridine ring can be more challenging than incorporating a methoxy group due to the lower reactivity of the C-H bonds of the pyridine ring towards electrophilic substitution.

A classical approach involves the use of organometallic reagents. For instance, the reaction of a pyridine N-oxide with a Grignard reagent, followed by treatment with acetic anhydride (B1165640), can introduce a substituent at the 2-position. organic-chemistry.org However, for methylation at other positions, more advanced strategies are often required.

A notable method for the C-3/5 methylation of pyridines involves a rhodium-catalyzed reaction using formaldehyde as the methyl source. nih.gov This process proceeds through temporary dearomatization of the pyridine ring, which is activated by quaternization of the nitrogen atom. nih.gov This allows for nucleophilic attack by an enamine intermediate on formaldehyde, followed by rearomatization to yield the methylated pyridine. nih.gov

Another approach is the vapor-phase reaction of pyridine with methanol over a nickel-nickel oxide catalyst at high temperatures (250-320 °C) to produce α-picoline (2-methylpyridine). google.com While effective for the alpha position, this method may lack regioselectivity for more complex pyridine derivatives.

The table below outlines selected methods for methyl group installation on a pyridine ring:

| Method | Reagents | Substrate Example | Product Example | Key Features |

| Rhodium-catalyzed C-H methylation | Formaldehyde, Rhodium catalyst | 4-Substituted pyridine | 3,5-Dimethyl-4-substituted pyridine | Utilizes temporary dearomatization |

| Vapor-phase methylation | Methanol, Ni/NiO catalyst | Pyridine | 2-Methylpyridine (B31789) | High temperature, suitable for alpha-methylation |

| Radical methylation | Peroxide as methyl source | Pyridine N-oxide | Methylated pyridine N-oxide | Metal-free, proceeds via a radical mechanism researchgate.net |

Stepwise Synthesis from Simpler Pyridine Derivatives

The synthesis of 3-methoxy-2-methyl-4-nitropyridine 1-oxide from simpler pyridine precursors necessitates a carefully planned sequence of reactions to ensure the correct placement of the functional groups.

Sequence of Functional Group Interconversions

A plausible synthetic route to this compound can be envisioned starting from a substituted pyridine. The sequence of reactions is critical to direct the incoming functional groups to the desired positions.

One potential pathway begins with 2,3-lutidine (B1584814) (2,3-dimethylpyridine). The synthesis would proceed as follows:

N-oxidation: 2,3-Lutidine is first oxidized to 2,3-dimethylpyridine-N-oxide. This is a common transformation in pyridine chemistry, often carried out using hydrogen peroxide in acetic acid. The N-oxide group is crucial for activating the 4-position for the subsequent nitration step.

Nitration: The 2,3-dimethylpyridine-N-oxide is then nitrated to introduce the nitro group at the 4-position, yielding 2,3-dimethyl-4-nitropyridine-N-oxide. This reaction is typically performed using a mixture of concentrated sulfuric acid and fuming nitric acid or potassium nitrate. google.comorgsyn.org

Hydroxylation/Methoxylation: The next step involves the introduction of the methoxy group at the 3-position. This is the most challenging transformation. One approach could involve the nucleophilic substitution of a leaving group at the 3-position. However, activating the 3-position for such a reaction can be difficult. A more feasible route might involve the functionalization of the 3-methyl group. This could potentially be achieved through radical bromination followed by nucleophilic substitution with a methoxide source, although this is a speculative step. A more direct route, if a suitable precursor is available, would be the reaction of a 3-hydroxy-2-methyl-4-nitropyridine 1-oxide with a methylating agent.

Final Product: The sequence of these reactions would lead to the target molecule, this compound.

It is important to note that the nitro group in 4-nitropyridine-N-oxide can be readily replaced by various nucleophiles, which offers an alternative synthetic strategy where the nitro group is introduced early and then other functional groups are installed. researchgate.net For instance, 3-chloro-2-methylpyridine (B1302946) N-oxide can be nitrated, and the resulting 4-nitropyridine derivative can then be treated with sodium methoxide. prepchem.com

Green Chemistry Approaches and Process Optimization in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for the synthesis of pyridine derivatives. rasayanjournal.co.inresearchgate.netnih.gov These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.

For the synthesis of pyridine derivatives, several green techniques have been explored:

Microwave-assisted synthesis: This method can significantly reduce reaction times and improve yields compared to conventional heating. nih.gov For example, the one-pot, four-component synthesis of pyridine derivatives has been shown to be highly efficient under microwave irradiation. nih.gov

Solvent-free reactions: Conducting reactions in the absence of a solvent can reduce waste and simplify product purification. rasayanjournal.co.in

Use of greener solvents: When a solvent is necessary, the use of more environmentally benign options like water or ethanol (B145695) is encouraged. ijpsonline.com

Catalysis: The use of catalysts, especially those that can be recycled and reused, is a cornerstone of green chemistry. This includes the use of solid acid catalysts and transition metal catalysts that can operate under mild conditions. researchgate.net

One-pot reactions: Combining multiple synthetic steps into a single reaction vessel without isolating intermediates can save time, resources, and reduce waste. nih.gov

In the context of synthesizing this compound, these principles can be applied to various steps. For example, the nitration step, which traditionally uses large amounts of strong acids, could potentially be optimized by using a solid acid catalyst or a more efficient nitrating agent. The use of microwave irradiation could also be explored to accelerate the N-oxidation and methoxylation steps. The development of a one-pot or tandem reaction sequence would represent a significant process optimization, leading to a more sustainable synthesis.

Investigative Studies on the Reactivity and Reaction Mechanisms of 3 Methoxy 2 Methyl 4 Nitropyridine 1 Oxide

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) on the pyridine (B92270) ring is generally difficult due to its electron-deficient nature. However, the N-oxide group enhances reactivity by donating electron density to the ring, particularly at the C-2 (ortho) and C-4 (para) positions. epo.org

In pyridine-N-oxide, the N-oxide group is a powerful ortho, para-director, making the C-4 position the most favorable site for electrophilic attack, such as nitration. sapub.orgresearchgate.netoc-praktikum.de For 3-Methoxy-2-methyl-4-nitropyridine 1-oxide, the C-4 position is already substituted with a nitro group. Therefore, any further electrophilic substitution would have to occur at the remaining C-5 or C-6 positions.

The directing effects of the existing substituents would be as follows:

N-Oxide group : Strongly activating and ortho, para-directing (to C-2 and C-4, which are occupied). It has a weaker directing effect to C-6.

Nitro group (-NO₂) : Strongly deactivating and meta-directing (to C-2 and C-6).

Methyl group (-CH₃) : Weakly activating and ortho, para-directing (to C-3, C-5).

Methoxy (B1213986) group (-OCH₃) : Strongly activating and ortho, para-directing (to C-2, C-4).

Considering these influences, the C-6 position is activated by the meta-directing nitro group and the N-oxide, while the C-5 position is activated by the ortho-directing methyl group. The powerful deactivating nature of the nitro group, combined with a highly substituted ring, suggests that further electrophilic substitution on this compound would be extremely challenging and require harsh reaction conditions. Studies on other substituted pyridine-N-oxides show that even with existing activating groups, nitration predominantly occurs at the 4-position if available. When the 4-position is blocked, the reaction becomes much less facile. researchgate.net

The mechanism for electrophilic substitution on pyridine-N-oxides, such as nitration with a nitronium ion (NO₂⁺), proceeds through a stepwise polar mechanism. acs.orgrsc.org The reaction involves the formation of a labile tetrahedral cation intermediate, also known as a sigma complex or Wheland intermediate. acs.org

For pyridine-N-oxide itself, computational studies suggest that attack at the ortho position is kinetically favored, but the para-substituted product is the one experimentally observed, which is explained by the explicit solvation of the N-oxide's oxygen atom. acs.orgrsc.org In the case of this compound, an attacking electrophile would add to either the C-5 or C-6 position, forming a corresponding sigma complex. The stability of this intermediate, influenced by the resonance and inductive effects of all four substituents, would determine the final product. The rearomatization would then occur through the loss of a proton.

Nucleophilic Aromatic Substitution Reactions

The presence of the strongly electron-withdrawing nitro group and the N-oxide functionality makes the pyridine ring in this compound highly susceptible to nucleophilic attack.

The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) at positions ortho and para to the electron-withdrawing groups. In 4-nitropyridine (B72724) 1-oxide systems, the C-4 position is highly activated, and the nitro group can act as an excellent leaving group. researchgate.netsciencemadness.org It is well-documented that the nitro group in 4-nitropyridine-N-oxide is readily replaced by various nucleophiles, including halides and alkoxides. researchgate.netsciencemadness.org

For this compound, two main sites are susceptible to nucleophilic attack:

Attack at C-4 : This is the most likely pathway for an SNAr reaction, leading to the displacement of the nitro group. The reaction is facilitated by the ability of both the N-oxide and the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate. This type of reactivity is exploited in the synthesis of pharmaceutical compounds like omeprazole (B731), where a methoxy group replaces a nitro group on a similarly substituted pyridine N-oxide ring. epo.orggoogle.com

Attack at the N-oxide oxygen : The oxygen of the N-oxide can act as a nucleophile itself, attacking an electrophile. acs.org The subsequent intermediate can then be attacked by a nucleophile, often leading to substitution at the C-2 position. semanticscholar.org

Studies on the closely related 2,3-dimethyl-4-nitropyridine (B1589707) N-oxide show it undergoes nucleophilic substitution of the nitro group. researchgate.net For instance, it reacts with 3-methoxy-1-propanol (B72126) under basic conditions to substitute the nitro group with a methoxypropoxy group.

Vicarious Nucleophilic Substitution (VNS) is a specific type of nucleophilic substitution of hydrogen in electrophilic aromatic systems, such as nitropyridines. organic-chemistry.org The reaction involves a carbanion stabilized by an adjacent leaving group (e.g., Cl, PhSO₂) which attacks the aromatic ring. This is followed by a base-induced β-elimination of the leaving group to restore aromaticity. acs.orgnih.gov

VNS reactions on nitroarenes typically occur at the positions ortho and para to the nitro group. organic-chemistry.org For 3-nitropyridines, VNS has been shown to proceed with high regioselectivity at the position para to the nitro group. researchgate.netscispace.com In the case of this compound, the positions ortho (C-3, C-5) and para (C-1, the nitrogen atom) to the C-4 nitro group are considered. Since C-3 is substituted, a VNS reaction would most likely target the hydrogen at the C-5 position.

The general mechanism involves the formation of a Meisenheimer-type adduct, followed by elimination. acs.orgnih.gov Steric hindrance can play a significant role; for example, the reaction of 3-nitropyridine (B142982) with a bulky secondary carbanion failed to produce the alkylated product, instead yielding a stable Meisenheimer adduct because steric clash prevented the necessary planarization for the elimination step. acs.org Given the substitution pattern of this compound, steric hindrance from the adjacent methoxy and methyl groups could influence the feasibility and outcome of VNS reactions.

Table 1: Examples of Vicarious Nucleophilic Substitution (VNS) on Nitropyridines This table presents data for related nitropyridines to illustrate the VNS reaction, as specific data for this compound is not available.

| Nitropyridine Substrate | Carbanion Precursor | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Nitropyridine | Chloromethyl phenyl sulfone | 2-Alkyl-3-nitropyridine & 4-Alkyl-3-nitropyridine | - | organic-chemistry.org |

| 3-Nitropyridine | Ethyl phenyl sulfone | 4-Ethyl-3-nitropyridine | 82 | acs.org |

| 2-Chloro-3-nitropyridine | Ethyl phenyl sulfone | 2-Chloro-4-ethyl-3-nitropyridine | 85 | acs.org |

| 3-Nitropyridine | Hydroxylamine | 2-Amino-5-nitropyridine | Moderate to Good | researchgate.net |

Rearrangement Reactions Involving the N-Oxide Functionality

Pyridine N-oxides are known to undergo various rearrangement reactions, often upon treatment with reagents like acetic anhydride (B1165640), phosphorus oxychloride, or sulfuryl chloride. These reactions typically functionalize the positions ortho or para to the N-oxide. For example, treatment of pyridine N-oxide with acetic anhydride leads to the formation of 2-acetoxypyridine.

In the case of this compound, such rearrangements could potentially occur. For instance, a reaction analogous to the Boekelheide reaction could happen, but the high degree of substitution and the presence of the nitro group would heavily influence the reaction pathway. In some cases, nucleophilic substitution reactions on nitropyridine N-oxides can be accompanied by unexpected rearrangements, such as nitro-group migration, particularly in polar aprotic solvents. clockss.org However, specific studies detailing rearrangement reactions for this compound are not found in the reviewed literature. The synthesis of omeprazole intermediates sometimes involves a rearrangement step on a similar pyridine N-oxide core, for example, converting a 2-methyl group into a 2-chloromethyl group via an initial O-acylation followed by substitution. google.com

Boekelheide-type Rearrangements and Related Transformations

The Boekelheide rearrangement is a characteristic reaction of 2-alkylpyridine N-oxides, converting them into 2-(acyloxymethyl)pyridines upon treatment with an acid anhydride. wikipedia.orgacs.org For this compound, the presence of the methyl group at the C2 position makes it a suitable substrate for this transformation. The reaction is typically performed with acetic anhydride (Ac₂O) or the more reactive trifluoroacetic anhydride (TFAA). wikipedia.org

The generally accepted mechanism proceeds through several key steps: wikipedia.orgfu-berlin.de

O-Acylation: The reaction initiates with the acylation of the nucleophilic N-oxide oxygen by the anhydride, forming an N-acetoxypyridinium intermediate.

Deprotonation: A base, typically the conjugate base of the anhydride (e.g., acetate), abstracts a proton from the C2-methyl group. The strong electron-withdrawing effect of the 4-nitro group and the positively charged N-acetoxy group enhances the acidity of these protons, facilitating this step. This forms a key methylene (B1212753) intermediate (an anhydrobase).

arkat-usa.orgarkat-usa.org-Sigmatropic Rearrangement: The anhydrobase undergoes a concerted, pericyclic arkat-usa.orgarkat-usa.org-sigmatropic rearrangement. This step involves a six-membered transition state and results in the formation of a 2-(acetoxymethyl)-3-methoxy-4-nitropyridine. fu-berlin.dechemtube3d.com

Hydrolysis: Subsequent hydrolysis of the acetate (B1210297) ester can yield the corresponding 2-(hydroxymethyl)pyridine derivative.

While specific studies on this compound are not extensively documented, the reaction is well-established for various 2-methylpyridine (B31789) N-oxides. researchgate.net The electronic nature of the substituents at the C3 and C4 positions would modulate the reaction rate but is not expected to inhibit the fundamental rearrangement pathway.

Sigmatropic Rearrangements (e.g.,arkat-usa.orgchemtube3d.comandarkat-usa.orgarkat-usa.orgshifts)

The Boekelheide rearrangement serves as the primary example of a arkat-usa.orgarkat-usa.org-sigmatropic shift involving this compound. wikipedia.org This rearrangement is a highly specific and synthetically useful transformation for functionalizing the 2-methyl group. researchgate.net

Beyond the arkat-usa.orgarkat-usa.org shift, the broader class of pyridine N-oxides can participate in other pericyclic reactions. For instance, thermal rearrangements of 2-allyloxypyridine (B1265830) N-oxides are known to proceed via competitive chemtube3d.comchemtube3d.com and arkat-usa.orgarkat-usa.org sigmatropic pathways. arkat-usa.org Similarly, reactions with benzyne (B1209423) can lead to cycloadducts that rearrange through complex pathways, and certain strained alkynes react with pyridine N-oxide to yield intermediates that undergo rearrangements via azanorcaradiene intermediates. arkat-usa.orgthieme-connect.de However, for this compound, the most pertinent and well-documented sigmatropic process is the arkat-usa.orgarkat-usa.org shift integral to the Boekelheide reaction.

Reduction and Oxidation Chemistry of this compound

The presence of two reducible groups, the nitro group and the N-oxide, allows for selective chemical transformations depending on the reagents and conditions employed.

Selective Reduction of the Nitro Group

The selective reduction of the aromatic nitro group to an amine is a crucial transformation in the synthesis of many heterocyclic compounds. For substrates like this compound, this requires a method that leaves the N-oxide functionality intact. Several reagents are known to achieve this chemoselectivity. commonorganicchemistry.com

Catalytic hydrogenation is a common method, though the choice of catalyst is critical. While powerful catalysts might reduce both functional groups, milder conditions can be selective. For the closely related substrate 3,5-dibromo-4-nitropyridine-N-oxide, catalytic hydrogenation using palladium on carbon (Pd/C) selectively reduces the nitro group. Other established methods for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities include the use of tin(II) chloride (SnCl₂) in acidic media or metallic iron (Fe) or zinc (Zn) in acetic acid. commonorganicchemistry.com More modern methods, such as nickel-catalyzed hydrosilylation, have also proven effective for chemoselective nitro reduction with high functional group tolerance. rsc.org

Table 1: Reagents for Selective Nitro Group Reduction

| Reagent/System | Typical Conditions | Comments |

|---|---|---|

| H₂ / Pd/C | H₂ gas, solvent (e.g., Ethanol) | Proven effective for analogous nitropyridine N-oxides. |

| SnCl₂ | HCl, Ethanol (B145695) | Classic method, generally selective for the nitro group. |

| Fe / CH₃COOH | Acetic Acid, heat | Mild and often selective reduction system. commonorganicchemistry.com |

| Zn / CH₃COOH | Acetic Acid | Provides mild reduction, preserving many functional groups. commonorganicchemistry.com |

| Na₂S or NaHS | Aqueous or alcoholic solution | Can be selective, particularly in polysubstituted nitroaromatics. commonorganicchemistry.com |

| Ni(acac)₂ / PMHS | THF, room temperature | Modern catalytic system with high chemoselectivity. rsc.org |

Deoxygenation of the N-Oxide Group

The removal of the N-oxide oxygen, or deoxygenation, is another fundamental transformation, yielding the parent pyridine. This reaction must be performed without affecting the nitro group. Several methods have been developed for the deoxygenation of pyridine N-oxides that are tolerant of electron-withdrawing groups like the nitro substituent.

A notable method involves a palladium-catalyzed transfer oxidation using triethylamine (B128534) (Et₃N) as the reductant. This reaction, catalyzed by Pd(OAc)₂ with a ferrocene-based diphosphine ligand like dppf, efficiently deoxygenates various substituted pyridine N-oxides, including those with nitro groups, in high yield. organic-chemistry.org Another modern approach utilizes visible-light photoredox catalysis, which has been shown to deoxygenate 4-nitropyridine N-oxide effectively. acs.org Rhenium complexes have also been demonstrated as photocatalysts for this transformation under ambient conditions. nih.gov

Table 2: Reagents for Selective N-Oxide Deoxygenation

| Reagent/System | Typical Conditions | Comments |

|---|---|---|

| Pd(OAc)₂ / dppf / Et₃N | MeCN, 140-160 °C (Microwave or conventional heat) | Highly chemoselective; tolerates nitro, ester, and halogen groups. organic-chemistry.org |

| Thioxanthone / TfOH | Acetone (B3395972), visible light (450-460 nm LEDs) | Photocatalytic method effective for 4-nitropyridine N-oxide. acs.org |

| [Re(4,4′-tBu-bpy)(CO)₃Cl] | Photocatalysis | Efficient under ambient conditions for various pyridine N-oxides. nih.gov |

| PCl₃ or PPh₃ | Dichloromethane or Toluene, heat | Classical stoichiometric reagents, generally effective. |

Metal-Catalyzed Cross-Coupling Reactions and C-H Activation

The pyridine N-oxide framework is a valuable platform for metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Utilization as Substrates in Coupling Reactions

This compound possesses several sites for potential cross-coupling reactions. The N-oxide group activates the C-H bonds at the C2 and C6 positions for direct functionalization. chemtube3d.com Palladium-catalyzed C-H arylation of pyridine N-oxides with aryl halides is a known transformation that allows for the synthesis of biaryl compounds. researchgate.net Although the C6 position of the target molecule is sterically unhindered, the electronic effects of the existing substituents would strongly direct the regioselectivity of such a reaction.

Furthermore, the C4-nitro group itself can potentially be used as a coupling handle in "denitrative" cross-coupling reactions. Transition-metal catalysts, particularly those based on palladium or nickel, can mediate the cleavage of the C-NO₂ bond and its replacement with various nucleophilic partners. acs.org This strategy avoids the multi-step conversion of nitroarenes to haloarenes typically required for traditional cross-coupling. acs.org While specific examples using this compound are not prominent in the literature, the principles of denitrative coupling suggest its potential as a substrate in Suzuki, Stille, or Buchwald-Hartwig type reactions under appropriate catalytic conditions. The development of nickel-catalyzed cross-coupling reactions has also expanded the scope to include less reactive electrophiles, which could be applicable here. nih.govudel.edu

Table 3: Potential Metal-Catalyzed Coupling Strategies

| Coupling Strategy | Potential Reaction Site | Catalytic System (Example) | Resulting Product Type |

|---|---|---|---|

| Direct C-H Arylation | C6-H | Pd(OAc)₂ / Phosphine Ligand | 6-Aryl-3-methoxy-2-methyl-4-nitropyridine 1-oxide |

| Denitrative Suzuki Coupling | C4-NO₂ | Pd(OAc)₂ / 2,2'-Bipyridine | 4-Aryl-3-methoxy-2-methylpyridine 1-oxide |

| Denitrative C-O Coupling | C4-NO₂ | Pd(OAc)₂ / 2,2'-Bipyridine | 4-Aryloxy-3-methoxy-2-methylpyridine 1-oxide |

Regioselective Functionalization via C-H Activation

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, offering a streamlined approach to the modification of heterocyclic scaffolds. In the context of pyridine N-oxides, C-H activation methodologies provide a means to introduce new substituents with high regioselectivity, which is often directed by the N-oxide group itself. While specific studies on the C-H activation of this compound are not extensively documented, the reactivity of this molecule can be inferred from research on similarly substituted pyridine N-oxides. The electronic properties of the methoxy, methyl, and nitro groups, in conjunction with the directing effect of the N-oxide, are expected to govern the regiochemical outcome of such reactions.

Generally, the C-H bonds ortho to the N-oxide group (the C2 and C6 positions) are the most activated and, therefore, the most common sites for functionalization. This is attributed to the electron-donating nature of the N-oxide, which increases the electron density at these positions, and its ability to act as a directing group in metal-catalyzed reactions.

Research Findings on Analogous Systems

Investigations into the C-H functionalization of various substituted pyridine N-oxides provide valuable insights into the potential reactivity of this compound.

Metal-Free Methylation:

A study on the metal-free methylation of pyridine N-oxides using peroxides as the methyl source demonstrated that various substituted pyridine N-oxides, including those with electron-donating (-OCH3) and electron-withdrawing (-NO2) groups, undergo methylation primarily at the C2 position. This suggests that for this compound, the C6 position would be the most likely site for such a functionalization, given that the C2 position is already occupied by a methyl group.

Photocatalyzed C-H Functionalization:

The use of pyridine N-oxides as hydrogen atom transfer (HAT) catalysts in photoredox catalysis has been explored for the functionalization of aliphatic C-H bonds. The efficiency of these catalysts is influenced by the electronic nature of the substituents on the pyridine N-oxide ring. Electron-deficient pyridine N-oxides have been shown to be effective HAT catalysts. acs.orgchemrxiv.org This suggests that this compound, with its electron-withdrawing nitro group, could potentially act as a HAT catalyst under photocatalytic conditions.

In photocatalytic C-H functionalization reactions where the pyridine N-oxide itself is the substrate, the regioselectivity is also a key consideration. Studies on various substituted pyridine N-oxides indicate that functionalization typically occurs at the position most susceptible to radical attack, which is often influenced by the combined electronic effects of the substituents.

Palladium and Silver-Catalyzed Arylation:

Palladium-catalyzed C-H arylation of pyridine N-oxides has been shown to proceed with high regioselectivity at the C2 position. nih.gov Similarly, silver-catalyzed C-H activation has been employed for the 2-arylation of pyridine N-oxides with arylboronic acids, yielding exclusively the 2-arylpyridine N-oxides. thieme-connect.com For this compound, these methods would be expected to favor functionalization at the C6 position.

The table below summarizes the C-H functionalization of some substituted pyridine N-oxides, which can serve as a reference for predicting the reactivity of this compound.

Table 1: Regioselective C-H Functionalization of Substituted Pyridine N-Oxides

| Pyridine N-Oxide Substrate | Reagent/Catalyst | Functionalization Type | Position of Functionalization | Yield (%) | Reference |

| 4-Methoxypyridine N-oxide | Phenylboronic acid / AgNO₃, K₂S₂O₈ | Arylation | C2 | 62 | thieme-connect.com |

| 4-Nitropyridine N-oxide | Dicumyl peroxide | Methylation | C2 | 75 | researchgate.net |

| 4-Chloropyridine N-oxide | Dicumyl peroxide | Methylation | C2 | 84 | researchgate.net |

| Pyridine N-oxide | Phenyl bromide / Pd(OAc)₂, [P(n-Bu)Ad₂H]I | Arylation | C2 | - | nih.gov |

| 2,6-Dichloropyridine N-oxide | Benzalmalononitrile / Mes-Acr-MeClO₄ | Alkylation | - | - | chemrxiv.org |

Advanced Chemical Transformations and Derivatization Strategies of the 3 Methoxy 2 Methyl 4 Nitropyridine 1 Oxide Scaffold

Functionalization of the Pyridine (B92270) Ring System

The pyridine N-oxide ring, activated by the 4-nitro group, is susceptible to functionalization at various positions. The N-oxide group increases the electron density of the ring, particularly at the 2- and 6-positions, while also facilitating electrophilic substitution at the 4-position. nih.gov However, the presence of the 4-nitro group deactivates the ring towards electrophiles and makes it highly susceptible to nucleophilic attack. This electronic nature allows for the selective introduction of a variety of substituents.

The introduction of halogen, alkyl, and aryl groups onto the 3-methoxy-2-methyl-4-nitropyridine 1-oxide scaffold can be achieved through several modern synthetic methodologies.

Halogenation: While direct electrophilic halogenation is challenging due to the deactivating effect of the nitro group, functionalization can be achieved through nucleophilic substitution pathways on related scaffolds or after transformation of the existing groups.

Alkylation: The alkylation of nitropyridines can proceed via a Vicarious Nucleophilic Substitution (VNS) mechanism. acs.org In this process, a carbanion stabilized by a leaving group attacks the electron-deficient pyridine ring, followed by base-induced β-elimination to afford the alkylated product. This method allows for the introduction of alkyl groups at positions ortho or para to the nitro group.

Arylation: Direct arylation of pyridine N-oxides is a powerful tool for creating C-C bonds. nih.gov Palladium-catalyzed reactions, for instance, can couple the pyridine N-oxide core with various aryl halides or arylboronic acids. Mechanistic studies suggest that these transformations can occur through a cooperative catalytic process involving C-H bond activation, leading to the formation of 2-arylpyridine N-oxides. nih.gov

The introduction of oxygen and nitrogen nucleophiles provides access to key intermediates for further derivatization.

Hydroxylation: A notable strategy for the hydroxylation of pyridines involves the photochemical valence isomerization of pyridine N-oxides. acs.org Irradiation of a pyridine N-oxide can lead to the formation of a reactive oxaziridine (B8769555) intermediate, which can rearrange to introduce a hydroxyl group at the C3 position. This metal-free method is compatible with a diverse array of functional groups and provides a direct route to 3-hydroxypyridine (B118123) derivatives. acs.org

Amination: Amination of the nitropyridine scaffold can be accomplished through methods like Vicarious Nucleophilic Substitution (VNS) using aminating agents such as hydroxylamine. ntnu.no This reaction typically results in selective amination at the position para to the nitro group. Another approach is oxidative amination, where the reaction of a 3-nitropyridine (B142982) with ammonia (B1221849) in the presence of an oxidizing agent like potassium permanganate (B83412) can yield amino-substituted products. ntnu.no

Table 1: Selected Functionalization Reactions of the Pyridine Ring

| Functionalization | Reaction Type | Reagents/Conditions | Position of Substitution |

|---|---|---|---|

| Alkylation | Vicarious Nucleophilic Substitution | Sulfonyl-stabilized carbanions, base | C-H positions activated by nitro group |

| Arylation | Palladium-Catalyzed Direct Arylation | Pd(OAc)₂, PtBu₃, Aryl Bromide | C2-position |

| Hydroxylation | Photochemical Isomerization | UV light (254 nm), solvent | C3-position |

| Amination | Oxidative Amination | NH₃, KMnO₄ | para- to nitro group |

Transformations of the Nitro Group

The nitro group is a cornerstone of the scaffold's reactivity, serving both as a powerful activating group and as a versatile functional handle that can be transformed into numerous other functionalities.

The reduction of the nitro group is one of the most fundamental and useful transformations of this scaffold. The choice of reducing agent and reaction conditions can be tailored to yield a variety of nitrogen-containing functional groups.

Reduction to Amino Group: Catalytic hydrogenation using catalysts like Raney Nickel or the use of low-valent titanium reagents (e.g., TiCl₄/SnCl₂) can effectively reduce the nitro group to a primary amine (4-aminopyridine derivative). researchgate.net

Partial Reduction: Under controlled conditions, partial reduction can be achieved. For example, using specific low-valent titanium reagents can lead to the formation of dimeric species like azo (R-N=N-R) or azoxy (R-N=N(O)-R) compounds, linking two pyridine scaffolds together. researchgate.net It is important to note that some reducing agents can also cause deoxygenation of the N-oxide function. researchgate.netgoogle.com

Table 2: Products from the Reduction of 4-Nitropyridine (B72724) N-Oxide Derivatives

| Reagent/System | Molar Equivalents | Primary Product |

|---|---|---|

| TiCl₄ / SnCl₂ (1:2) | 3 | 4-Aminopyridine (B3432731) |

| TiCl₄ / SnCl₂ (1:1) | 3 | 4,4'-Azodipyridine |

| TiCl₄ / SnCl₂ (1:1) | 2 | 4,4'-Azodipyridine N,N'-dioxide |

| Catalytic Hydrogenation (Raney-Ni) | N/A | 4-Aminopyridine |

Data adapted from studies on 4-nitropyridine N-oxide. researchgate.net

Once the nitro group is reduced to an amine, it opens up a vast potential for sequential reactions. The resulting 4-aminopyridine derivative is a valuable building block for more complex molecular architectures.

Diazotization: The primary amino group can be converted into a diazonium salt, which is an excellent leaving group. This allows for Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups, at the 4-position.

Cyclization Reactions: The amino group can act as a nucleophile in intramolecular or intermolecular cyclization reactions. This enables the construction of fused heterocyclic systems, which are common motifs in pharmaceuticals and agrochemicals. For instance, reaction with a dicarbonyl compound can lead to the formation of a new fused pyrazine (B50134) or imidazole (B134444) ring.

Modification of the Methoxy (B1213986) Group

The methoxy group at the 3-position also offers opportunities for derivatization, primarily through its cleavage to a hydroxyl group.

Demethylation of the methoxy group is a common strategy to unmask a hydroxyl functionality. This transformation is typically achieved using strong protic acids like hydrobromic acid (HBr) or potent Lewis acids such as boron tribromide (BBr₃). The resulting 3-hydroxy-2-methyl-4-nitropyridine 1-oxide can then serve as a precursor for further reactions, such as etherification or esterification at the newly formed hydroxyl group. This adds another dimension to the synthetic utility of the original scaffold, allowing for the introduction of a different set of functionalities and the exploration of new chemical space. The product of this demethylation, a hydroxypyridine, may exist in tautomeric equilibrium with its corresponding pyridone form. pharmaffiliates.com

Cleavage and Interconversion to Other Oxygen-Containing Groups

The methoxy group at the 3-position of the this compound scaffold can be strategically cleaved or interconverted to other oxygen-containing functionalities, thereby enabling the synthesis of new derivatives with altered biological and physicochemical properties.

One of the most common transformations is the cleavage of the methyl ether to yield the corresponding 3-hydroxy derivative. This reaction is typically achieved under strong acidic conditions, such as with hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The mechanism involves the protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion on the methyl group, proceeding through an S(_N)2 pathway. masterorganicchemistry.com The resulting 3-hydroxy-2-methyl-4-nitropyridine 1-oxide is a key intermediate for further functionalization.

The interconversion to other oxygen-containing groups can also be envisioned. For instance, the newly formed hydroxyl group can be further derivatized to esters or other ethers. While direct transetherification of the methoxy group is challenging, it can be achieved under specific conditions, though this is less common for this particular scaffold. colab.ws

The following table summarizes the key transformations of the 3-methoxy group:

| Transformation | Reagents and Conditions | Product |

| Ether Cleavage | HBr or HI, heat | 3-Hydroxy-2-methyl-4-nitropyridine 1-oxide |

| Esterification | Acyl chloride or anhydride (B1165640), base | 3-Acyloxy-2-methyl-4-nitropyridine 1-oxide |

| Etherification | Alkyl halide, base | 3-Alkoxy-2-methyl-4-nitropyridine 1-oxide |

Impact on Electronic and Steric Properties of Derivatives

The conversion of the 3-methoxy group to other oxygen-containing functionalities has a significant impact on the electronic and steric properties of the resulting derivatives.

Electronic Effects: The methoxy group is an electron-donating group through resonance, which increases the electron density of the pyridine ring. chemtube3d.com Replacing it with a hydroxyl group, which is also electron-donating but to a slightly lesser extent, will subtly alter the electronic landscape of the molecule. The formation of esters or other ethers will further modify the electron-donating capacity of the substituent at the 3-position, thereby influencing the reactivity of the pyridine ring towards electrophilic and nucleophilic reagents. The N-oxide group itself makes the 2- and 4-positions susceptible to nucleophilic attack. chemtube3d.comscripps.educhemtube3d.com

Steric Effects: The steric hindrance around the 3-position is also affected by these transformations. While the methoxy and hydroxyl groups are relatively small, the introduction of bulkier ester or ether groups can sterically hinder the adjacent positions (2 and 4), potentially influencing the regioselectivity of subsequent reactions.

The following table summarizes the electronic and steric impact of these transformations:

| Substituent at C3 | Electronic Effect | Steric Hindrance |

| -OCH(_3) | Strong electron-donating | Moderate |

| -OH | Electron-donating | Low |

| -OC(O)R | Electron-withdrawing (carbonyl) | Varies with R group |

| -OR | Electron-donating | Varies with R group |

Derivatization of the Methyl Group

The methyl group at the 2-position of the this compound scaffold is a key site for derivatization, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

Side-Chain Functionalization Reactions

The acidity of the protons of the 2-methyl group is enhanced by the electron-withdrawing nature of the adjacent N-oxide functionality, making it susceptible to a range of side-chain functionalization reactions. mdpi.com

One of the most important reactions is the Boekelheide rearrangement , which allows for the introduction of a hydroxymethyl group. wikipedia.orgresearchgate.netnih.govacs.org This reaction typically involves treatment with acetic anhydride or trifluoroacetic anhydride, followed by hydrolysis. wikipedia.org

Halogenation of the methyl group can also be achieved. For instance, treatment with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to the formation of the corresponding 2-halomethyl derivatives. These halogenated intermediates are versatile precursors for further nucleophilic substitution reactions.

Furthermore, the activated methyl group can undergo condensation reactions with aldehydes to form styryl derivatives, further extending the molecular framework. mdpi.comgoogle.com

The following table provides an overview of key side-chain functionalization reactions:

| Reaction | Reagents and Conditions | Product |

| Boekelheide Rearrangement | 1. Acetic anhydride or TFAA2. Hydrolysis | 2-(Hydroxymethyl)-3-methoxy-4-nitropyridine 1-oxide |

| Halogenation | NCS or NBS, radical initiator | 2-(Halomethyl)-3-methoxy-4-nitropyridine 1-oxide |

| Condensation | Aldehyde, base | 2-(2-Arylvinyl)-3-methoxy-4-nitropyridine 1-oxide |

Rearrangement of Methylpyridines N-Oxides

The Boekelheide reaction is a prominent rearrangement reaction of 2-methylpyridine (B31789) N-oxides. wikipedia.orgresearchgate.netnih.govacs.org The reaction is initiated by the acylation of the N-oxide oxygen by an acid anhydride, typically acetic anhydride or trifluoroacetic anhydride (TFAA). wikipedia.org This is followed by the deprotonation of the α-methyl carbon by the acetate (B1210297) or trifluoroacetate (B77799) anion. The resulting intermediate then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to furnish an O-acylated pyridyl carbinol. wikipedia.org Subsequent hydrolysis of the ester yields the corresponding 2-(hydroxymethyl)pyridine derivative. wikipedia.org

The mechanism of the Boekelheide rearrangement is as follows:

Acylation of the N-oxide: The oxygen atom of the N-oxide attacks the carbonyl carbon of the anhydride, leading to an acylated intermediate.

Deprotonation: A base (the conjugate base of the acid from the anhydride) removes a proton from the 2-methyl group.

researchgate.netresearchgate.net-Sigmatropic Rearrangement: The resulting enamine-like intermediate undergoes a concerted researchgate.netresearchgate.net-sigmatropic rearrangement.

Hydrolysis: The resulting ester is hydrolyzed to afford the final 2-(hydroxymethyl)pyridine N-oxide derivative.

This rearrangement is a powerful tool for the introduction of a functionalized one-carbon unit at the 2-position of the pyridine ring, opening up avenues for the synthesis of a wide array of derivatives.

Sophisticated Spectroscopic and Structural Elucidation Techniques Applied to 3 Methoxy 2 Methyl 4 Nitropyridine 1 Oxide

X-ray Crystallography for Absolute Structure Determination

Detailed X-ray crystallography data for 3-Methoxy-2-methyl-4-nitropyridine 1-oxide is not extensively available in the public domain. While synthesis of the compound in a crystalline form with a melting point of 111-113°C has been reported, comprehensive structural elucidation via single-crystal X-ray diffraction has not been published. googleapis.comgoogleapis.com

Specific bond lengths, bond angles, and dihedral angles for this compound, which would be derived from X-ray crystallography, are not available in published literature. This information is crucial for a complete understanding of the molecule's three-dimensional geometry and electronic distribution.

Without a published crystal structure, a definitive analysis of the intermolecular interactions and crystal packing motifs for this compound cannot be conducted. Such an analysis would typically reveal non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces that dictate the macroscopic properties of the crystalline solid.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. However, detailed NMR spectroscopic data for this compound is not found in the reviewed scientific literature.

There are no published studies detailing the use of two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC) for the complete proton (¹H) and carbon (¹³C) signal assignment of this compound. These advanced experiments are essential for unambiguously assigning the chemical shifts and confirming the connectivity of the atoms within the molecule.

Information regarding the analysis of this compound using solid-state NMR (ssNMR) is not available. This technique would be particularly valuable for characterizing the compound in its solid form, identifying potential polymorphs, and studying amorphous content, providing insights that are complementary to X-ray diffraction.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Characterization

Vibrational spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. For this compound, both FTIR and Raman spectroscopy would provide a detailed fingerprint of its molecular structure.

The N-O stretching vibration of the pyridine (B92270) N-oxide moiety is a prominent feature in its vibrational spectrum. This bond typically gives rise to a strong absorption band in the infrared spectrum due to the large change in dipole moment during the vibration. For pyridine N-oxide itself, the N-O stretching band is observed in the range of 1200-1300 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the pyridine ring. In the case of this compound, the presence of the electron-withdrawing nitro group at the 4-position would be expected to influence the N-O bond order and, consequently, its stretching frequency.

The nitro (NO₂) group has two characteristic stretching vibrations: the asymmetric stretch (νas) and the symmetric stretch (νs). For aromatic nitro compounds, these bands are typically observed in the regions of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). These are generally strong absorptions in the IR spectrum.

The methoxy (B1213986) (O-CH₃) group also has characteristic vibrational modes. The C-H stretching vibrations of the methyl group are expected in the 2850-2960 cm⁻¹ region. The asymmetric and symmetric C-O-C stretching vibrations of the methoxy group typically appear in the ranges of 1230-1270 cm⁻¹ and 1020-1050 cm⁻¹, respectively.

For the related compound, 3-methyl-4-nitropyridine (B157339) 1-oxide, FTIR data is available and provides a reference for the expected vibrational frequencies. nih.gov

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-O (N-oxide) | Stretching (ν) | 1200 - 1300 |

| NO₂ (Nitro) | Asymmetric Stretching (νas) | 1500 - 1570 |

| NO₂ (Nitro) | Symmetric Stretching (νs) | 1300 - 1370 |

| O-CH₃ (Methoxy) | C-H Stretching (ν) | 2850 - 2960 |

| O-CH₃ (Methoxy) | Asymmetric C-O-C Stretching (νas) | 1230 - 1270 |

| O-CH₃ (Methoxy) | Symmetric C-O-C Stretching (νs) | 1020 - 1050 |

| C-H (Aromatic) | Stretching (ν) | 3000 - 3100 |

| C=C, C=N (Aromatic Ring) | Stretching (ν) | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The electronic spectrum of pyridine N-oxide exhibits a strong π → π* transition. The position and intensity of this absorption are significantly influenced by the nature and position of substituents on the aromatic ring. In this compound, the combination of an electron-donating methoxy group and an electron-withdrawing nitro group, along with the methyl group and the N-oxide functionality, creates a complex electronic environment.

Table 3: Expected UV-Vis Absorption Data for this compound

| Compound | Solvent | λmax (nm) (Expected) | Transition Type |

| This compound | Protic or Aprotic | ~330 - 360 | π → π* and Charge Transfer |

| 4-Nitropyridine (B72724) N-oxide | Various | 330 - 355 | π → π* and Charge Transfer |

Computational Chemistry and Theoretical Insights into 3 Methoxy 2 Methyl 4 Nitropyridine 1 Oxide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine the optimized geometry, electronic properties, and vibrational frequencies of substituted pyridine (B92270) N-oxides.

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the minimum energy of the molecule. For pyridine N-oxides, DFT calculations, often using hybrid functionals like B3LYP, can accurately predict bond lengths, bond angles, and dihedral angles.

In a study of the related compound 2-methyl-4-nitropyridine (B19543) N-oxide, the molecule was found to adopt a planar conformation, with all atoms lying on a mirror plane. nih.gov The crystal structure is stabilized by C—H⋯O contacts. nih.gov Similarly, a geometry-optimization study on the co-crystal of 3-methyl-4-nitropyridine (B157339) N-oxide with 2,4,6-trinitrophenol was performed at the B3LYP/6-31G* level, providing insights into the molecular geometry and intermolecular interactions. um.edu.my

For 3-Methoxy-2-methyl-4-nitropyridine 1-oxide, one would expect the pyridine N-oxide ring to be largely planar. The primary conformational question would involve the orientation of the methoxy (B1213986) group relative to the ring. Computational analysis would reveal the most stable conformer by calculating the potential energy surface as a function of the C-O bond rotation. Substituents like the electron-donating methyl and methoxy groups and the electron-withdrawing nitro group significantly influence the geometry of the pyridine ring. For instance, studies on 4-nitropyridine (B72724) N-oxide show that the electron-withdrawing –NO2 group leads to an increase in the ipso-angle (the ring angle at the point of substitution) and a decrease in the N→O bond length compared to unsubstituted pyridine N-oxide. nih.govbohrium.com Conversely, an electron-donating group like a methyl group has the opposite effect. nih.govbohrium.com

Table 1: Illustrative Optimized Geometric Parameters for Analogous Pyridine N-Oxides (Note: Data is for analogous compounds and serves to illustrate typical values.)

| Parameter | 4-nitropyridine N-oxide (Calculated) nih.gov | 2-methyl-4-nitropyridine N-oxide (Crystal Data) nih.gov |

|---|---|---|

| Bond Lengths (Å) | ||

| N-O (oxide) | ~1.27 | ~1.28 |

| C-NO2 | ~1.46 | ~1.45 |

| C-C (ring) | 1.37 - 1.40 | 1.36 - 1.40 |

| N-C (ring) | ~1.37 | ~1.38 |

| **Bond Angles (°) ** | ||

| C-N-C (ring) | ~123 | ~122 |

| O-N-O (nitro) | ~124 | ~124 |

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

For substituted nitropyridine N-oxides, the presence of both electron-donating (methoxy, methyl) and electron-withdrawing (nitro) groups creates a complex electronic landscape. DFT calculations on similar molecules like 4-amino-3-nitropyridine (B158700) have shown that such substitutions lead to significant charge transfer within the molecule, which can be visualized through the Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP map illustrates the charge distribution on the molecule's surface, with red areas (negative potential) indicating regions prone to electrophilic attack and blue areas (positive potential) indicating regions susceptible to nucleophilic attack. In nitropyridine N-oxides, the oxygen atoms of the nitro and N-oxide groups are typically regions of high negative potential.

Table 2: Illustrative Electronic Properties for an Analogous Compound (4-amino-3-nitropyridine) (Note: Data is for an analogous compound and serves to illustrate typical values calculated via DFT.)

| Property | Calculated Value researchgate.net |

|---|---|

| HOMO Energy | -6.65 eV |

| LUMO Energy | -3.12 eV |

| Energy Gap (HOMO-LUMO) | 3.53 eV |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping the energetic landscape of chemical reactions, identifying transition states, and elucidating reaction mechanisms.

Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. While specific studies on the modeling of sigmatropic rearrangements for this compound were not found, this type of analysis is computationally feasible. For example, the Boekelheide reaction, a known rearrangement of 2-methylpyridine (B31789) N-oxides upon treatment with trifluoroacetic anhydride (B1165640) to form 2-(hydroxymethyl)pyridines, could be modeled. researchgate.net Such modeling would involve locating the transition state structure for the rearrangement, calculating the activation energy barrier, and confirming the reaction path using intrinsic reaction coordinate (IRC) calculations.

Many reactions involving substituted pyridines can yield multiple products. Computational methods can predict the most likely outcome by calculating the activation energies for different possible reaction pathways. The pathway with the lowest energy barrier is generally the favored one.

For this compound, electrophilic aromatic substitution is a key reaction class. The positions on the ring (5- and 6-positions) are electronically distinct. DFT calculations of reactivity indices, such as Fukui functions or the charges on the atoms, can predict the regioselectivity of these reactions. For instance, in cycloaddition reactions involving similar nitrile N-oxides, computational studies have been used to successfully undermine previous assumptions about regioselectivity by comparing the activation barriers of different pathways. mdpi.com Steric effects, in addition to electronic interactions, are often found to be decisive in determining the final product. mdpi.com

Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict various spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound. For molecules like 4-amino-3-nitropyridine and 2-(4-methoxybenzyloxy)-4-methylquinoline, DFT has been used to calculate vibrational frequencies (FT-IR and Raman), and NMR chemical shifts (¹H and ¹³C). researchgate.netresearchgate.net

The calculated vibrational frequencies are often systematically scaled to correct for anharmonicity and the limitations of the theoretical model, leading to excellent agreement with experimental spectra. researchgate.net This allows for a detailed assignment of the observed spectral bands to specific molecular vibrations. Similarly, the General Atomic and Ionic Orbital (GIAO) approach is commonly used to calculate NMR chemical shifts, providing another layer of structural verification. researchgate.net For this compound, such calculations would be invaluable for its characterization.

Exploratory Applications of 3 Methoxy 2 Methyl 4 Nitropyridine 1 Oxide in Non Biological Chemical Research

Use as a Synthetic Intermediate for Complex Organic Molecules (excluding drug targets)

The unique electronic and steric properties of 3-Methoxy-2-methyl-4-nitropyridine 1-oxide make it a valuable intermediate in the synthesis of more complex molecular structures. The N-oxide functionality significantly alters the electron distribution of the pyridine (B92270) ring, activating it for various chemical transformations. mdpi.com

The structure of this compound lends itself to being a foundational unit in the construction of diverse heterocyclic systems. The reactivity of related nitropyridine N-oxides demonstrates their potential in "scrap and build" approaches to novel compounds. For instance, other electron-deficient pyridine derivatives, like 1-methyl-3,5-dinitro-2-pyridone, are known to undergo three-component ring transformations (TCRT) when reacted with a ketone and a nitrogen source, yielding new nitropyridine structures. nih.gov This type of reaction, initiated by nucleophilic attack, highlights the potential of the title compound's pyridine core to be rearranged or incorporated into larger, more complex heterocyclic frameworks. The nitro group can act as a good leaving group in nucleophilic substitution reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the C4 position. nih.gov

This compound serves as a precursor for a variety of other substituted pyridine derivatives through modification of its functional groups. The nitro group at the 4-position is particularly susceptible to nucleophilic substitution, allowing for its replacement with other functionalities. This is a common strategy in pyridine chemistry. For example, a known process involves the reaction of 2,3-Dimethyl-4-nitropyridine-N-oxide with 3-methoxypropanol under alkaline conditions to substitute the nitro group, forming 4-(3-methoxy propoxy)-2,3-dimethylpyridine-N-oxide. google.com A similar transformation would be applicable to the title compound.

Furthermore, the synthesis of other pyridine derivatives often involves the nitration of a pyridine N-oxide followed by subsequent reactions. orgsyn.orgprepchem.com The N-oxide group itself can be retained to influence further reactions or removed in a final deoxygenation step to yield the corresponding pyridine. The methyl group at the 2-position can also be a site for functionalization. In a related compound, after the formation of a pyridine N-oxide, the methyl group was chlorinated to produce a 2-chloromethyl derivative, demonstrating that multiple sites on the ring are available for chemical modification. google.com

Ligands in Coordination Chemistry and Catalysis